molecular formula C28H23N3O3 B11164481 N-benzyl-2-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzamide

N-benzyl-2-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzamide

Cat. No.: B11164481
M. Wt: 449.5 g/mol
InChI Key: YDITXOTYOCVVNF-UHFFFAOYSA-N
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Description

2-(3-Benzamidobenzamido)-N-benzylbenzamide is a complex organic compound with a structure that includes multiple benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzamidobenzamido)-N-benzylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of benzamides through the reaction of benzoyl chloride with aniline derivatives. The intermediate products are then subjected to further reactions to introduce additional benzamide groups. The final step often involves the coupling of these intermediates under specific conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzamidobenzamido)-N-benzylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzamides .

Scientific Research Applications

2-(3-Benzamidobenzamido)-N-benzylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-benzamidobenzamido)-N-benzylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BMP1-dependent chordin cleavage, thereby modulating BMP signaling pathways. This inhibition occurs through the binding of the compound to BMP1, preventing the cleavage of chordin and subsequently affecting downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Benzamidobenzamido)-N-benzylbenzamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit BMP1-dependent chordin cleavage sets it apart from other similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C28H23N3O3

Molecular Weight

449.5 g/mol

IUPAC Name

2-[(3-benzamidobenzoyl)amino]-N-benzylbenzamide

InChI

InChI=1S/C28H23N3O3/c32-26(21-12-5-2-6-13-21)30-23-15-9-14-22(18-23)27(33)31-25-17-8-7-16-24(25)28(34)29-19-20-10-3-1-4-11-20/h1-18H,19H2,(H,29,34)(H,30,32)(H,31,33)

InChI Key

YDITXOTYOCVVNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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